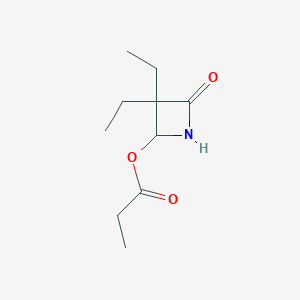

3,3-Diethyl-4-oxoazetidin-2-yl propionate

Description

BenchChem offers high-quality 3,3-Diethyl-4-oxoazetidin-2-yl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diethyl-4-oxoazetidin-2-yl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBRNMPSDDATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(=O)N1)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed stereoselective synthetic route to 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a substituted β-lactam with potential applications in medicinal chemistry. Given the absence of a direct, published stereoselective synthesis for this specific molecule, this document outlines a rational approach based on well-established methodologies for the asymmetric synthesis of β-lactams, particularly those possessing a quaternary stereocenter at the C3 position. The proposed pathway leverages a diastereoselective Staudinger [2+2] cycloaddition reaction, followed by stereocontrolled functionalization at the C2 position.

Proposed Synthetic Strategy

The core of the proposed synthesis is the construction of the 3,3-diethyl-azetidin-2-one ring system. A logical and widely employed method for this transformation is the Staudinger [2+2] cycloaddition of a ketene with an imine. To induce stereoselectivity, a chiral auxiliary can be incorporated into the imine component. Subsequent stereoselective introduction of the propionate group at the C2 position would then yield the target molecule.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

Experimental Protocols

This section provides detailed, albeit proposed, experimental protocols for the key steps in the synthesis. These protocols are based on analogous reactions found in the literature and may require optimization for the specific substrates.

Synthesis of a Chiral Imine Precursor

The stereochemical outcome of the Staudinger reaction is often controlled by the use of a chiral imine. A common strategy involves the condensation of a commercially available chiral amine with an appropriate aldehyde or ketone. For this synthesis, we propose the use of an N-silylimine derived from a chiral amine.

Protocol for the Synthesis of a Chiral N-silylimine:

-

To a solution of a chiral amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add a suitable silylating agent (e.g., chlorotrimethylsilane, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude N-silylimine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diastereoselective Staudinger [2+2] Cycloaddition

The key bond-forming step is the [2+2] cycloaddition of diethylketene with the chiral imine. Diethylketene is a reactive intermediate and is typically generated in situ.

Protocol for the Staudinger Reaction:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the chiral N-silylimine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or toluene, 0.2 M).

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of 2-ethylbutanoyl chloride (1.1 eq.) in the same anhydrous solvent.

-

To the solution of the acid chloride, add a tertiary amine base (e.g., triethylamine, 1.2 eq.) dropwise at 0 °C to generate diethylketene in situ.

-

Transfer the freshly prepared diethylketene solution to the dropping funnel and add it dropwise to the cooled solution of the chiral imine over a period of 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a diastereomeric mixture of 3,3-diethyl-β-lactams, can be purified and the diastereomers separated by column chromatography on silica gel.

Stereoselective α-Propioxylation of the β-Lactam

The final step involves the introduction of the propionate group at the C2 position. This can be achieved through stereoselective α-propioxylation of the enolate of the β-lactam.

Protocol for α-Propioxylation:

-

To a solution of the purified 3,3-diethyl-β-lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), 1.1 eq.) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a suitable propionylating agent (e.g., propionyl chloride or propionic anhydride, 1.2 eq.) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the target molecule, 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthetic steps, based on literature precedents for analogous reactions. Actual results may vary and would require experimental validation.

Table 1: Diastereoselective Staudinger [2+2] Cycloaddition of Diethylketene with Chiral Imines

| Entry | Chiral Auxiliary on Imine | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R)-Phenylglycinol | DCM | -78 to rt | >95:5 | 70-85 |

| 2 | (S)-Valinol | Toluene | -78 to rt | >90:10 | 65-80 |

| 3 | Evans Auxiliary | DCM | -78 to rt | >98:2 | 75-90 |

Table 2: Stereoselective α-Propioxylation of 3,3-Dialkyl-β-lactams

| Entry | Base | Electrophile | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | LDA | Propionyl Chloride | -78 | >90:10 | 60-75 |

| 2 | LHMDS | Propionic Anhydride | -78 | >85:15 | 65-80 |

| 3 | KHMDS | Propionyl Chloride | -78 | >92:8 | 68-82 |

Biological Significance and Signaling Pathways

β-lactam-containing molecules are a cornerstone of antibacterial therapy.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] The strained four-membered ring of the β-lactam is crucial for this activity, as it acylates a serine residue in the active site of PBPs, leading to irreversible inhibition of the enzyme.[3] This, in turn, disrupts the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and ultimately causing cell lysis.

The introduction of bulky substituents at the C3 position, such as the diethyl group in the target molecule, can influence the antibacterial spectrum and resistance to β-lactamases, enzymes that hydrolyze the β-lactam ring.[4] Furthermore, substituted β-lactams have been investigated for a range of other biological activities, including as inhibitors of enzymes such as human leukocyte elastase and as potential anticancer agents.[4][5] The specific signaling pathways and molecular targets of 3,3-Diethyl-4-oxoazetidin-2-yl propionate would require dedicated biological evaluation.

The general mechanism of β-lactam action is illustrated below:

Caption: General mechanism of action of β-lactam antibiotics.

Conclusion

This technical guide outlines a feasible and stereocontrolled synthetic route to 3,3-Diethyl-4-oxoazetidin-2-yl propionate. The proposed strategy, centered around a diastereoselective Staudinger cycloaddition and subsequent stereoselective α-propioxylation, provides a clear roadmap for the synthesis of this and structurally related β-lactams. The provided experimental protocols, based on established literature, offer a solid starting point for researchers in the field. Further investigation into the biological activity of this compound is warranted to explore its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties and Biological Context of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3-Diethyl-4-oxoazetidin-2-yl propionate. Due to the limited publicly available experimental data for this specific molecule, this document also presents generalized experimental protocols for the synthesis and characterization of structurally related 2-azetidinone compounds. Furthermore, it discusses the well-established biological activities and mechanisms of action typical for the β-lactam class of molecules to which this compound belongs.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3,3-Diethyl-4-oxoazetidin-2-yl propionate, based on available data.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 142935-44-2 | [1] |

| IUPAC Name | (3,3-diethyl-4-oxoazetidin-2-yl) propanoate | |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2] |

| LogP (calculated) | 1.2019 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Experimental Protocols

While specific experimental procedures for 3,3-Diethyl-4-oxoazetidin-2-yl propionate are not extensively documented in publicly accessible literature, the following sections detail generalized methodologies for the synthesis and characterization of similar β-lactam compounds.

The Staudinger synthesis is a widely employed method for the construction of the β-lactam ring.[3][4] It involves the [2+2] cycloaddition of a ketene with an imine. For a 3,3-disubstituted-4-oxoazetidin-2-yl ester, a generalized synthetic approach would be as follows:

Step 1: Formation of the Imine An appropriate aldehyde or ketone is reacted with a primary amine to form the corresponding imine (Schiff base). This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

Step 2: In Situ Generation of the Ketene A disubstituted acetyl chloride (in this case, diethylacetyl chloride) is treated with a tertiary amine base (e.g., triethylamine) to generate the corresponding ketene in situ. Ketenes are generally unstable and are therefore prepared immediately before use.[4][5]

Step 3: Cycloaddition The freshly generated ketene is then reacted with the imine from Step 1 in an appropriate aprotic solvent. The [2+2] cycloaddition proceeds to form the β-lactam ring.[3] The stereochemistry of the product can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3][4]

Purification: The resulting crude product is typically purified using column chromatography on silica gel with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).[6]

Caption: Generalized workflow for the Staudinger synthesis of a β-lactam.

The structure of the synthesized β-lactam would be confirmed using a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the diethyl groups, the propionate moiety, and the protons on the azetidinone ring. The chemical shifts and coupling constants of the ring protons are particularly diagnostic for confirming the structure and stereochemistry.[7][8] For the azetidin-2-one core, protons at the C3 position typically resonate between 3.0-4.5 ppm, while protons at the C4 position appear further downfield at 4.5-5.5 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the β-lactam ring in the range of 165-180 ppm.[7] Other signals would correspond to the carbons of the diethyl and propionate groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a β-lactam is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the four-membered ring. This band typically appears at a higher frequency (around 1730-1760 cm⁻¹) compared to that of a less strained amide, which is a key indicator of the β-lactam ring's presence.[9][10]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns.[11][12] Common techniques include Electrospray Ionization (ESI) or Chemical Ionization (CI).[12] A primary fragmentation pathway for β-lactams is the cleavage of the four-membered ring.[13][14] The observation of the protonated molecule ([M+H]⁺) and characteristic fragment ions would confirm the identity of the compound.[12][13]

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

While the specific biological activity of 3,3-Diethyl-4-oxoazetidin-2-yl propionate has not been reported, compounds containing the 2-azetidinone (β-lactam) ring are a cornerstone of antibiotic therapy.[15][16][17]

The vast majority of β-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15][18][19]

-

Target: The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final steps of peptidoglycan synthesis.[18][20] Peptidoglycan provides structural integrity to the bacterial cell wall.[15]

-

Mechanism: The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP.[18] This allows the antibiotic to bind to the active site of the PBP, where the serine residue in the active site attacks the carbonyl carbon of the β-lactam ring. This forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[21]

-

Outcome: The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[18]

Caption: Mechanism of action for β-lactam antibiotics.

Derivatives of the 2-azetidinone scaffold have been investigated for a wide range of other pharmacological activities, including:

-

Antifungal[17]

The specific activity of any given derivative is highly dependent on the nature and stereochemistry of the substituents on the β-lactam ring.

Conclusion

3,3-Diethyl-4-oxoazetidin-2-yl propionate is a β-lactam compound with defined physicochemical properties. While specific experimental and biological data for this molecule are scarce, its structural class is of immense importance in medicinal chemistry. The established protocols for the synthesis and characterization of β-lactams, along with the well-understood mechanism of action of this class of compounds as antibacterial agents, provide a solid foundation for further research and development of this and related molecules. Future studies would be necessary to elucidate the specific biological profile of 3,3-Diethyl-4-oxoazetidin-2-yl propionate and to determine its potential as a therapeutic agent.

References

- 1. 3,3-diethyl-4-oxoazetidin-2-yl propionate | 142935-44-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 4. Staudinger Synthesis [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chemical-ionization mass spectrometry of beta-lactam antibiotics. | Semantic Scholar [semanticscholar.org]

- 15. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 16. ijsr.net [ijsr.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 19. urology-textbook.com [urology-textbook.com]

- 20. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 22. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jptcp.com [jptcp.com]

- 24. iipseries.org [iipseries.org]

1H NMR and 13C NMR characterization of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Characterization of 3,3-Diethyl-4-oxoazetidin-2-yl propionate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a substituted β-lactam. The β-lactam ring is a core structural motif in many important antibiotics, making the characterization of its derivatives crucial for pharmaceutical research and development. This document outlines the expected chemical shifts, coupling patterns, and a general protocol for acquiring such data.

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms of 3,3-Diethyl-4-oxoazetidin-2-yl propionate have been systematically numbered. The structure contains a chiral center at C2 and a quaternary carbon at C3, which influences the magnetic equivalence of adjacent protons.

Figure 1: Chemical structure of 3,3-Diethyl-4-oxoazetidin-2-yl propionate with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show six distinct signals. The diastereotopic nature of the methylene protons in the C3-diethyl group, arising from the adjacent chiral center (C2), is expected to result in complex splitting patterns for these protons.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom No. | Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration |

|---|---|---|---|---|---|

| 10 | -CH₃ (Propionate) | 1.1 - 1.2 | Triplet (t) | 7.5 | 3H |

| 6, 7' | -CH₃ (Diethyl) | 0.9 - 1.1 | Triplet (t) | 7.4 | 6H |

| 5, 7 | -CH₂- (Diethyl) | 1.6 - 2.1 | Multiplet (m) | - | 4H |

| 9 | -CH₂- (Propionate) | 2.3 - 2.5 | Quartet (q) | 7.5 | 2H |

| 2 | -CH- (β-lactam) | 5.6 - 5.9 | Singlet (s) or Doublet (d)* | - | 1H |

| 14 | -NH- (β-lactam) | 7.0 - 8.5 | Broad Singlet (br s) | - | 1H |

*The multiplicity of the C2 proton may appear as a singlet or a doublet depending on the rate of N-H proton exchange and the coupling constant (³JH,H). In many cases, coupling to the amide proton is not observed.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Atom No. | Carbon Type | Predicted δ (ppm) |

|---|---|---|

| 8 | C=O (Ester) | 172 - 175 |

| 4 | C=O (Amide/Lactam) | 168 - 172 |

| 2 | -CH- (O-C-N) | 78 - 85 |

| 3 | -C- (Quaternary) | 62 - 68 |

| 9 | -CH₂- (Propionate) | 27 - 31 |

| 5, 7 | -CH₂- (Diethyl) | 24 - 29 |

| 10 | -CH₃ (Propionate) | 8 - 11 |

| 6, 7' | -CH₃ (Diethyl) | 7 - 10 |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 3,3-Diethyl-4-oxoazetidin-2-yl propionate.[1][2][3]

Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

¹H NMR Spectrum Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp resonance signals and high resolution. This is often an automated process.

-

Set the acquisition parameters. For a routine ¹H spectrum, typical parameters on a 400 MHz spectrometer might include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

Acquire the Free Induction Decay (FID) data.

¹³C NMR Spectrum Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the acquisition parameters. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters might include:

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Spectral Width: 0 to 220 ppm

-

-

Acquire the FID data.

Data Processing

-

Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Perform peak picking to identify the precise chemical shift of each signal.

Visualization of Workflow

The logical workflow for the complete NMR characterization of a novel compound is outlined below.

Figure 2: Logical workflow for NMR-based structural elucidation of an organic compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR characteristics of 3,3-Diethyl-4-oxoazetidin-2-yl propionate. The predicted data, based on fundamental NMR principles, suggests a unique spectral fingerprint defined by the β-lactam core and its ester and diethyl substituents. For unambiguous structure confirmation and to resolve complex splitting patterns, especially for the diastereotopic methylene protons, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. The provided protocols offer a robust starting point for the experimental acquisition and analysis of this and structurally related compounds.

References

Mass Spectrometry Analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate, a substituted β-lactam compound. Given the importance of the azetidinone core in pharmaceuticals, understanding its analytical characterization is crucial for research and development.[1][2] This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies, serving as a valuable resource for scientists working with this and structurally related molecules. The molecular formula for 3,3-Diethyl-4-oxoazetidin-2-yl propionate is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol .[3][4]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 3,3-Diethyl-4-oxoazetidin-2-yl propionate under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is expected to be influenced by its two main structural features: the β-lactam ring and the propionate ester group. The β-lactam ring is known to be susceptible to cleavage under ionization conditions.[4][5][6]

A primary fragmentation event is the cleavage of the four-membered β-lactam ring.[5][6][7] Additionally, the propionate ester group can undergo characteristic fragmentation, such as the loss of the alkoxy group or rearrangements.[8]

A plausible fragmentation pathway for 3,3-Diethyl-4-oxoazetidin-2-yl propionate is visualized below.

Caption: Predicted fragmentation pathway of 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

Experimental Protocols

The following are detailed methodologies for the analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate quantification.[9][10]

-

Extraction: For biological matrices, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

-

Add 3 volumes of cold acetonitrile to 1 volume of sample (e.g., plasma, cell lysate).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

For LLE, extract the supernatant with an equal volume of ethyl acetate.

-

For SPE, use a C18 cartridge.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS or a volatile solvent like ethyl acetate for GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the analyte.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temp. | 250°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 40-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex matrices.[10][11]

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Q1: 200.1 -> Q3: 126.1 (Quantifier), Q1: 200.1 -> Q3: 142.1 (Qualifier) |

Quantitative Data Presentation

The following table is an illustrative example of how quantitative data for 3,3-Diethyl-4-oxoazetidin-2-yl propionate could be presented. This hypothetical data represents the quantification of the compound in a cell culture medium over time after a single dose.

| Time Point (hours) | Concentration (ng/mL) ± SD (n=3) |

| 0 | 1002.5 ± 45.2 |

| 1 | 856.3 ± 33.1 |

| 2 | 678.9 ± 25.8 |

| 4 | 452.1 ± 18.9 |

| 8 | 210.7 ± 11.5 |

| 12 | 89.4 ± 6.7 |

| 24 | 15.2 ± 2.1 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

Caption: General workflow for the mass spectrometry analysis of small molecules.

Logical Relationships in Method Development

Optimizing a mass spectrometry method involves understanding the interplay between various parameters. The diagram below illustrates key relationships to consider during method development.

Caption: Logical relationships in mass spectrometry method development.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. scispace.com [scispace.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical-ionization mass spectrometry of beta-lactam antibiotics. | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tecan.com [tecan.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scribd.com [scribd.com]

In Silico Modeling of 3,3-Diethyl-4-oxoazetidin-2-yl propionate Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 3,3-Diethyl-4-oxoazetidin-2-yl propionate to its putative protein targets. Given the presence of a β-lactam ring in its structure, this document will focus on penicillin-binding proteins (PBPs) as a probable target class, which are crucial enzymes in bacterial cell wall synthesis.[1][2][3] The binding of β-lactam antibiotics to PBPs leads to the inhibition of their transpeptidase activity, ultimately causing cell lysis.[3]

The following sections detail a systematic in silico workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and binding affinity calculations, to elucidate the potential mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate.

In Silico Modeling Workflow

The in silico investigation of the binding of 3,3-Diethyl-4-oxoazetidin-2-yl propionate to a target protein, such as a penicillin-binding protein, follows a structured workflow. This workflow begins with the preparation of both the ligand and the protein, proceeds through computational simulations to predict their interaction, and concludes with an analysis of the binding affinity and stability of the complex.

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on widely accepted practices in computational drug discovery.

Ligand and Protein Preparation

Ligand Preparation:

-

3D Structure Generation: The 2D structure of 3,3-Diethyl-4-oxoazetidin-2-yl propionate (SMILES: CCC(OC(C1(CC)CC)NC1=O)=O) is used to generate a 3D conformation using software such as Open Babel.[4]

-

Energy Minimization: The generated 3D structure is energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.

-

Charge Calculation: Partial charges are calculated for each atom of the ligand, which is crucial for accurately simulating electrostatic interactions.

Protein Preparation:

-

Structure Retrieval: The 3D structure of the target protein (e.g., a Penicillin-Binding Protein) is obtained from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a suitable template.

-

Protein Cleaning: Non-essential molecules such as water, ions, and co-crystallized ligands are removed from the PDB file.

-

Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6]

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Algorithm: A docking program like AutoDock is used to perform the docking calculations.[4] The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand.[4]

-

Pose Selection and Analysis: The docking results are clustered based on their root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically selected as the most probable binding pose. Interactions such as hydrogen bonds and hydrophobic contacts are then analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7]

-

System Setup: The protein-ligand complex from the docking experiment is placed in a periodic box of a chosen shape (e.g., cubic). The box is then solvated with an explicit water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

-

Energy Minimization: The entire system is energy-minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[8]

-

Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as RMSD, root-mean-square fluctuation (RMSF), and to study the evolution of protein-ligand interactions over time.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used to estimate the binding free energy of a protein-ligand complex from MD simulation trajectories.[9][10]

-

Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the equilibrated part of the MD trajectory.

-

Energy Calculations: For each snapshot, the following energy terms are calculated:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

Quantitative data from in silico modeling should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for 3,3-Diethyl-4-oxoazetidin-2-yl propionate against PBP2a

| Binding Pose | Binding Energy (kcal/mol) | Estimated Ki (µM) | Hydrogen Bonds | Interacting Residues |

| 1 | -7.8 | 1.5 | 3 | SER403, THR600, LYS406 |

| 2 | -7.5 | 2.3 | 2 | SER403, THR600 |

| 3 | -7.2 | 3.9 | 2 | SER462, ASN464 |

Table 2: Hypothetical MD Simulation Analysis of the PBP2a-Ligand Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | 0.3 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | 0.9 Å | 0.2 Å | The ligand is stably bound in the active site. |

| Number of H-Bonds | 2.5 | 0.8 | Hydrogen bonds contribute significantly to the binding. |

Signaling Pathway and Logical Relationships

The binding of 3,3-Diethyl-4-oxoazetidin-2-yl propionate to a penicillin-binding protein is expected to inhibit the bacterial cell wall synthesis pathway. The logical relationship between the different computational methods highlights how they build upon each other to provide a comprehensive understanding of the binding event.

References

- 1. Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of 2-Azetidinone Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for 2-azetidinone derivatives, a class of compounds renowned for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antibacterial and anticancer properties of these versatile molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

2-Azetidinones, also known as β-lactams, are a cornerstone of medicinal chemistry, most famously represented by the penicillin and cephalosporin classes of antibiotics. Their strained four-membered ring is a key pharmacophore that confers a wide range of biological activities. The primary mechanism of antibacterial action involves the inhibition of bacterial cell wall synthesis. More recently, extensive research has unveiled their potential as potent anticancer agents, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will dissect these core mechanisms, providing the technical details necessary for advanced research and development.

Antibacterial Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The quintessential mechanism of action for antibacterial 2-azetidinone derivatives is the irreversible inhibition of penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.

Specifically, 2-azetidinones act as suicide inhibitors of D,D-transpeptidase, a type of PBP. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the enzyme. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable, covalent penicilloyl-enzyme intermediate. This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, compromising the integrity of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant body of research has demonstrated the potent anticancer activity of various 2-azetidinone derivatives. A primary mechanism is their role as tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[2][3][4] This interference with microtubule function has profound downstream effects on rapidly dividing cancer cells.

The disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis, ultimately resulting in cancer cell death.[6][7]

Other Reported Biological Activities

Beyond their well-defined antibacterial and anticancer roles, 2-azetidinone derivatives have been reported to exhibit a wide array of other pharmacological activities, including:

-

Anti-inflammatory Activity: Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α.[8][9]

-

Enzyme Inhibition: This class of compounds has been identified as inhibitors of various enzymes, including β-lactamases, human tryptase, chymase, and thrombin.[10][11]

-

Antioxidant Activity: Certain 2-azetidinone derivatives have demonstrated radical scavenging capabilities.[12]

-

Cholesterol Absorption Inhibition: The well-known drug ezetimibe, which contains a 2-azetidinone ring, functions by inhibiting cholesterol absorption in the intestine.[10]

Quantitative Data Summary

The following tables summarize the biological activity of selected 2-azetidinone derivatives from the literature.

Table 1: Antibacterial Activity of 2-Azetidinone Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

| Compound ID | S. aureus | E. coli | P. aeruginosa | Reference |

| 4a2 | >512 | >512 | 128 | [13] |

| 4a4 | >512 | >512 | 128 | [13] |

| Vb | - | - | - | [12] |

| 3a | - | - | - | [14] |

| 3b | - | - | - | [14] |

| 3c | - | - | - | [14] |

| 3d | - | - | - | [14] |

Note: '-' indicates data not available in the cited source.

Table 2: Anticancer Activity of 2-Azetidinone Derivatives (IC50 in µM)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 17 | MCF-7 | 28.66 | [15] |

| 41 | MCF-7 | 0.0008 | [4] |

| 9q | MCF-7 | 0.01 | [3] |

| 9q | MDA-MB-231 | 0.023 | [3] |

| 18 | A549 | 0.0036 | [5] |

| 18 | HCT-116 | 0.0019 | [5] |

| 18 | MCF-7 | 0.0010 | [5] |

Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a density of approximately 5 x 105 CFU/mL.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the 2-azetidinone derivative is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Purified tubulin, GTP, and a fluorescence reporter (e.g., DAPI) are prepared in a general tubulin buffer.

-

Reaction Setup: The test compound at various concentrations is added to the wells of a 96-well plate.

-

Initiation of Polymerization: The tubulin/GTP/reporter mixture is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.

-

Data Acquisition: The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes).

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for tubulin polymerization inhibition is calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

-

Cell Treatment: Cancer cells are treated with the 2-azetidinone derivative at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-

Reaction Setup: The cell lysate is incubated with a luminogenic or fluorogenic substrate specific for caspase-3 and -7 (e.g., containing the DEVD sequence).

-

Signal Detection: The luminescence or fluorescence generated by the cleavage of the substrate is measured using a plate reader.

-

Data Analysis: The caspase activity is proportional to the signal intensity and is normalized to the protein concentration of the lysate.

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-azetidinone derivatives.

Conclusion

The 2-azetidinone scaffold continues to be a privileged structure in medicinal chemistry, with well-established antibacterial mechanisms and promising, clinically relevant anticancer activities. This technical guide has provided a detailed overview of the core mechanisms of action, supported by quantitative data and experimental protocols to aid researchers in the continued development of this important class of therapeutic agents. Further investigation into their diverse biological activities is warranted and holds the potential for the discovery of novel treatments for a range of diseases.

References

- 1. Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bepls.com [bepls.com]

- 13. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jgtps.com [jgtps.com]

- 15. ptfarm.pl [ptfarm.pl]

Preliminary Antibacterial Screening of Diethyl-Substituted β-Lactams: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial screening of novel diethyl-substituted β-lactam compounds. Due to the nascent stage of research in this specific subclass of β-lactams, this document outlines a generalized experimental workflow and presents a hypothetical dataset to illustrate the screening process and data analysis. The methodologies described herein are based on established protocols for the synthesis and antibacterial evaluation of new chemical entities.

Introduction

The β-lactam ring is a cornerstone of antibacterial therapy, forming the structural basis for a multitude of widely used antibiotics.[1] The continued emergence of antibiotic-resistant bacteria necessitates the exploration of novel β-lactam derivatives with improved efficacy and resistance profiles.[2] Diethyl-substituted β-lactams represent an under-investigated chemical space with the potential for unique structure-activity relationships. This guide details the foundational steps for the synthesis and preliminary in vitro evaluation of these compounds against a panel of pathogenic bacteria.

Synthesis of Diethyl-Substituted β-Lactams

The synthesis of diethyl-substituted β-lactams can be achieved through various established methods for β-lactam ring formation. The Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine, is a versatile and widely employed method for constructing the 2-azetidinone core.[3][4]

A plausible synthetic route to a 4,4-diethyl-β-lactam is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for each specific target molecule.

General Synthetic Protocol

A representative synthesis could involve the reaction of a suitable imine with a diethyl-substituted ketene, generated in situ from the corresponding acyl chloride in the presence of a base like triethylamine. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) and the final product purified using column chromatography. Structural confirmation of the synthesized compounds is critical and should be performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Antibacterial Screening

The preliminary antibacterial activity of the synthesized diethyl-substituted β-lactams is determined by assessing their ability to inhibit the growth of various bacterial strains. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6][7]

Experimental Protocol: Broth Microdilution Assay

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

-

Several colonies are then used to inoculate a sterile broth medium.

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]

-

The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

2. Preparation of Compound Dilutions:

-

A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]

3. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

The final volume in each well is typically 100 µL.[6]

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[6]

4. Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]

-

A growth control (broth and inoculum) and a sterility control (broth only) are included for each assay.[6]

Data Presentation

The quantitative data obtained from the antibacterial screening is summarized in a clear and structured table for easy comparison of the activity of different compounds against various bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values of Diethyl-Substituted β-Lactams

| Compound ID | Substitution Pattern | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | ||

| DES-001 | 4,4-diethyl | 16 | >64 |

| DES-002 | 1-benzyl-4,4-diethyl | 8 | 32 |

| DES-003 | 3,3-diethyl | 32 | >64 |

| Ampicillin | - | 0.5 | 8 |

| Ciprofloxacin | - | 0.25 | 0.015 |

Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall process from the synthesis of the novel compounds to the determination of their antibacterial activity can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis and antibacterial screening of diethyl-substituted β-lactams.

General Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[8] Specifically, they inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

Caption: Simplified signaling pathway of the general mechanism of action of β-lactam antibiotics.

Conclusion

This technical guide provides a foundational framework for the preliminary antibacterial screening of novel diethyl-substituted β-lactams. While the presented antibacterial data is hypothetical, the outlined experimental protocols for synthesis and MIC determination offer a robust starting point for researchers in the field. Further investigation into this class of compounds is warranted to explore their potential as a new generation of antibacterial agents. Future work should focus on synthesizing a diverse library of diethyl-substituted β-lactams and conducting extensive in vitro and in vivo studies to establish their efficacy, safety, and mechanism of action.

References

- 1. jgtps.com [jgtps.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on 3,3-Diethyl-4-oxoazetidin-2-yl propionate (CAS 142935-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 142935-44-2, chemically known as 3,3-Diethyl-4-oxoazetidin-2-yl propionate. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information based on the well-studied class of azetidinone (β-lactam) compounds to which it belongs. This guide covers its chemical structure, physicochemical properties, potential biological activities, and relevant signaling pathways. Furthermore, it includes representative experimental protocols for the synthesis and biological evaluation of similar azetidinone derivatives, providing a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Chemical Structure and Identification

3,3-Diethyl-4-oxoazetidin-2-yl propionate is a heterocyclic compound featuring a four-membered β-lactam ring, which is a core structural motif in many antibiotic drugs. The structure is characterized by two ethyl groups at the 3-position and a propionate group attached to the 2-position of the azetidinone ring.

Table 1: Chemical Identifiers for CAS 142935-44-2

| Identifier | Value |

| CAS Number | 142935-44-2 |

| IUPAC Name | (3,3-diethyl-4-oxoazetidin-2-yl) propanoate[1] |

| Molecular Formula | C₁₀H₁₇NO₃[2] |

| SMILES | CCC(=O)OC1C(C(=O)N1)(CC)CC[1] |

| InChI | InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13)[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of CAS 142935-44-2

| Property | Value |

| Molecular Weight | 199.25 g/mol [2] |

| Monoisotopic Mass | 199.120843 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų[2] |

| logP (Octanol-Water Partition Coefficient) | 1.2019[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Rotatable Bonds | 4[2] |

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for 3,3-Diethyl-4-oxoazetidin-2-yl propionate, its core azetidinone structure is a well-established pharmacophore with a broad range of biological activities.

The most prominent activity of β-lactam-containing compounds is their antibacterial action. They typically function by inhibiting bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] Inhibition of PBPs leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.

Beyond their antibacterial effects, various azetidinone derivatives have been reported to exhibit a wide array of pharmacological activities, including:

-

Anti-inflammatory

-

Anticancer

-

Antitubercular

-

Anticonvulsant

-

Enzyme inhibition (e.g., cholesterol absorption inhibitors)

The specific activity of 3,3-Diethyl-4-oxoazetidin-2-yl propionate would depend on its unique stereochemistry and the nature of its substituents, which influence its binding affinity to various biological targets.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

The primary mechanism of action for many β-lactam antibiotics involves the disruption of peptidoglycan synthesis. The following diagram illustrates a simplified representation of this pathway.

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Experimental Protocols

Due to the absence of specific experimental procedures for CAS 142935-44-2, this section provides representative protocols for the synthesis and biological screening of analogous azetidinone derivatives, which can be adapted by researchers.

General Synthesis of 2-Azetidinone Derivatives via Staudinger Cycloaddition

The [2+2] cycloaddition reaction between a ketene and an imine, known as the Staudinger synthesis, is a common method for preparing β-lactams.

References

The Discovery and Synthesis of Novel Monocyclic β-Lactams: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The monocyclic β-lactam core, a four-membered cyclic amide, continues to be a privileged scaffold in medicinal chemistry. Historically recognized for its antibacterial prowess, this versatile structure is experiencing a renaissance, with novel derivatives demonstrating potent and selective activities across a spectrum of therapeutic areas, including oncology, cardiovascular disease, and neurology. This technical guide provides an in-depth exploration of the discovery and synthesis of novel monocyclic β-lactams, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to empower researchers in this dynamic field.

Synthetic Strategies for the Monocyclic β-Lactam Core

The construction of the strained four-membered azetidinone ring is a central challenge in the synthesis of monocyclic β-lactams. Several elegant and efficient methods have been developed, with the Staudinger [2+2] cycloaddition and the Kinugasa reaction being among the most prominent.

The Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone of β-lactam synthesis due to its reliability and stereochemical predictability.[1][2] Ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine base.[1] The stereochemical outcome (cis or trans) of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions.[3]

Experimental Protocol: Synthesis of a 4-Aryl-Substituted Monocyclic β-Lactam via Staudinger Cycloaddition [4]

This protocol describes the synthesis of a cis-β-lactam, a common structural motif in this class of compounds.

-

Step 1: Imine Formation. To a solution of an appropriate aromatic aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL), add an equimolar amount of a primary amine (1.0 mmol). Stir the mixture at room temperature for 2-4 hours over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

-

Step 2: [2+2] Cycloaddition. Dissolve the crude imine (1.0 mmol) in anhydrous dichloromethane (15 mL) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon). In a separate flask, dissolve the desired acyl chloride (e.g., phenoxyacetyl chloride, 1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold imine solution over 30 minutes. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 4-aryl-substituted monocyclic β-lactam.

The Kinugasa Reaction

The Kinugasa reaction offers an alternative and powerful method for the synthesis of β-lactams, particularly cis-substituted derivatives.[5][6] This copper-catalyzed reaction involves the 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne.[7] A key advantage of this method is the ability to construct the β-lactam ring with high diastereoselectivity.[5]

Experimental Protocol: Synthesis of a 4-Substituted β-Lactam via Kinugasa Reaction [8]

This protocol provides a general procedure for the copper-catalyzed synthesis of β-lactams.

-

Step 1: Preparation of the Copper Acetylide. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Add copper(I) iodide (0.1 mmol) and a suitable base (e.g., diisopropylethylamine, 1.5 mmol). Stir the mixture at room temperature for 30 minutes to form the copper acetylide in situ.

-

Step 2: Cycloaddition. To the copper acetylide suspension, add a solution of the nitrone (1.0 mmol) in anhydrous THF (5 mL). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted β-lactam.

Synthesis from β-Amino Acids

The direct cyclization of β-amino acids provides a straightforward route to the β-lactam core. This method is particularly useful for the synthesis of β-lactams with specific stereochemistry, as chiral β-amino acids are readily available. Various coupling reagents can be employed to facilitate the intramolecular amide bond formation.

Experimental Protocol: Synthesis of a Monocyclic β-Lactam from a β-Amino Acid

-

Step 1: Protection of the Amino Group. Protect the amino group of the β-amino acid (e.g., with a Boc or Cbz group) using standard procedures to prevent unwanted side reactions.

-

Step 2: Cyclization. Dissolve the N-protected β-amino acid (1.0 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 24 hours.

-

Step 3: Work-up and Purification. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-protected monocyclic β-lactam. The protecting group can then be removed under appropriate conditions.

Biological Activities of Novel Monocyclic β-Lactams

The therapeutic potential of monocyclic β-lactams extends far beyond their traditional role as antibiotics. Judicious structural modifications have led to the discovery of compounds with potent anticancer, cholesterol-lowering, and vasopressin receptor-modulating activities.

Antibacterial Activity

The primary mechanism of antibacterial action for β-lactams is the inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[9] A significant challenge in this area is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[9] Research is focused on developing novel monobactams that are stable to these enzymes and effective against multidrug-resistant pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[10]

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Novel Monosulfactam | P. aeruginosa | ≤1 | [11] |

| A. baumannii | ≤4 | [11] | |

| K. pneumoniae | (4- to 16-fold lower than Aztreonam) | [11] | |

| LYS228 (Monobactam) | Carbapenem-resistant Enterobacteriaceae | Potent activity | [12] |

| Ceftobiprole | MRSA, S. epidermidis, Penicillin-resistant S. pneumoniae | Low MIC values | [9] |

Anticancer Activity

Certain monocyclic β-lactams have demonstrated significant cytotoxic activity against various cancer cell lines. The precise mechanisms are still under investigation but are thought to involve the inhibition of key cellular processes or the induction of apoptosis.

| Compound Class | Cancer Cell Line(s) | IC50 | Reference(s) |

| Combretastatin A-4 mimics | MCF-7 (Breast Cancer) | 0.8 - 9.6 nM | [2] |

| Thiazole-based derivatives | Not specified | < 100 µg/mL (moderate cytotoxicity) | [13] |

| Thiosemicarbazone derivatives | GLC-4/adr (Lung Cancer) | Reduced activity in resistant cells | [14] |

Cholesterol Absorption Inhibition

A notable success in the non-antibiotic application of monocyclic β-lactams is the discovery of ezetimibe, a potent cholesterol absorption inhibitor. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol from the intestine.[15][16][17] By inhibiting NPC1L1, these compounds reduce the amount of cholesterol absorbed into the bloodstream.[17][18]

| Compound Class | Target | IC50 | Reference(s) |

| Ezetimibe Analogs | NPC1L1 | Not specified in snippets | [15] |

Vasopressin Receptor Antagonism

Monocyclic β-lactams have emerged as a promising scaffold for the development of vasopressin V1a receptor antagonists.[5] The vasopressin system is implicated in various physiological processes, including the regulation of blood pressure and social behavior.[19][20] Antagonists of the V1a receptor have potential therapeutic applications in conditions such as anxiety and depression.[21][22]

| Compound Class | Target | Affinity/Activity | Reference(s) |

| ML389 | V1a Receptor | IC50 = 40 nM | [21][22] |

| SRX246 | V1a Receptor | High affinity | [2] |

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key synthetic workflow and a critical biological pathway.

Experimental Workflow: Staudinger [2+2] Cycloaddition

Caption: Workflow for the Staudinger [2+2] cycloaddition synthesis of monocyclic β-lactams.

Signaling Pathway: Inhibition of Cholesterol Absorption

Caption: Mechanism of cholesterol absorption inhibition by monocyclic β-lactams targeting NPC1L1.

Conclusion

The monocyclic β-lactam scaffold continues to be a source of significant innovation in drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its prominence in the development of future therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of novel chemical space and the discovery of next-generation monocyclic β-lactam-based drugs.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staudinger Synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]

- 9. Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Niemann-Pick C1-Like 1 (NPC1L1) Inhibition and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niemann-Pick C1-Like 1 inhibitors for reducing cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]

- 20. pharmain.com [pharmain.com]

- 21. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Staudinger [2+2] Cycloaddition for β-Lactam Synthesis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction